6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine
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Overview
Description
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,2,4]thiadiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiadiazine ring. The presence of a methylsulfanyl group and a dioxo group further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). This process allows for the formation of pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrimido[4,5-d]pyrimidines, including 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine, have shown various biological activities such as antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties . These compounds are also known to inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mechanism of Action
The mechanism of action of 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to the inhibition of key enzymes involved in cell division and growth. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share structural similarities but differ in their substituents and biological activities. For example, pyrido[2,3-d]pyrimidines have shown therapeutic potential in various diseases and have been studied extensively for their biological activities . The unique combination of a pyrimidine ring fused with a thiadiazine ring in this compound sets it apart from other related compounds .
Properties
CAS No. |
74039-26-2 |
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Molecular Formula |
C6H7N5O2S2 |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine |
InChI |
InChI=1S/C6H7N5O2S2/c1-14-6-10-4(7)3-5(11-6)8-2-9-15(3,12)13/h2H,1H3,(H3,7,8,9,10,11) |
InChI Key |
XMMVEXBWJDHLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C2C(=N1)NC=NS2(=O)=O)N |
Origin of Product |
United States |
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